molecular formula C5H11NO2 B8024273 cis-4-(Aminomethyl)oxolan-3-ol

cis-4-(Aminomethyl)oxolan-3-ol

Cat. No.: B8024273
M. Wt: 117.15 g/mol
InChI Key: MUTHVSUAOIYRHX-CRCLSJGQSA-N
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Description

cis-4-(Aminomethyl)oxolan-3-ol: is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is also known by its IUPAC name, (3S,4S)-4-(aminomethyl)tetrahydrofuran-3-ol . This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitrile or an oxirane, in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction reactions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Aminomethyl)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: cis-4-(Aminomethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(3S,4S)-4-(aminomethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTHVSUAOIYRHX-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225630
Record name 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-62-5
Record name 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanol, 4-(aminomethyl)tetrahydro-, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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